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Compound of Interest

Compound Name: PF-4800567

Cat. No.: B610042

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PF-4800567, a potent and
selective inhibitor of Casein Kinase 1 epsilon (CK1g), in in vitro kinase assays. Detailed
protocols, data interpretation guidelines, and visualizations are included to facilitate the
accurate assessment of kinase activity and inhibitor potency.

Introduction to PF-4800567

PF-4800567 is a small molecule inhibitor that demonstrates high selectivity for CK1e.[1][2] It
functions as an ATP-competitive inhibitor, making it a valuable tool for studying the
physiological roles of CK1e and for the development of therapeutics targeting this kinase.[3]
CK1e is a serine/threonine kinase implicated in the regulation of various cellular processes,
most notably the circadian rhythm.[4][5] It is also involved in Wnt signaling pathways and has
been investigated for its potential role in neurodegenerative diseases and cancer.[6][7]

Key Characteristics of PF-4800567:

Target: Casein Kinase 1 epsilon (CK1¢g)[1][4]

Mechanism of Action: ATP-competitive inhibitor

Potency: IC50 of 32 nM for CK1¢g[1][2][8]

Selectivity: Over 20-fold selectivity for CK1e over CK1d (IC50 of 711 nM)[1][2]
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Quantitative Data Summary

The inhibitory activity of PF-4800567 against its primary targets is summarized in the table
below. This data is crucial for designing experiments and interpreting results.

Selectivity (fold vs.

Kinase IC50 (nM) Reference
CK1lg)

CK1le 32 1 [11[2][8]

CK13 711 >22 [1][2]

Signaling Pathway of CK1g in Circadian Rhythm

CK1e plays a pivotal role in the molecular clock that governs circadian rhythms. It
phosphorylates the Period (PER) proteins, which is a critical step for their nuclear entry and
subsequent inhibition of the CLOCK/BMALL1 transcriptional activators. This negative feedback
loop is essential for the rhythmic expression of clock-controlled genes.
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CK1e signaling in the circadian rhythm.

Experimental Protocol: In Vitro Kinase Assay

This protocol describes a luminescence-based kinase assay to determine the IC50 value of PF-
4800567 against CK1e. The assay measures the amount of ADP produced, which is directly
proportional to kinase activity.

Experimental Workflow
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The overall workflow for the in vitro kinase assay is depicted below. It involves the preparation

of reagents, the kinase reaction, and signal detection.
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Workflow for the in vitro kinase assay.

Materials and Reagents

e Enzyme: Recombinant human CKle

Inhibitor: PF-4800567

Substrate: a-casein (or a specific peptide substrate for CK1g)

ATP: Adenosine 5'-triphosphate

Kinase Assay Buffer: 25 mM Tris-HCI (pH 7.5), 10 mM MgClz, 1 mM EGTA, 0.5 mM DTT
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar

Plates: White, opaque 96-well or 384-well plates

Solvent: DMSO for dissolving PF-4800567

Plate reader: Luminometer

Step-by-Step Protocol

1. Reagent Preparation:

e PF-4800567 Stock Solution: Prepare a 10 mM stock solution of PF-4800567 in 100%
DMSO.

Serial Dilutions: Perform a serial dilution of the PF-4800567 stock solution in kinase assay
buffer to achieve final concentrations ranging from 1 nM to 10 pM. Ensure the final DMSO
concentration in the assay does not exceed 1%.

Enzyme Preparation: Dilute the CK1e enzyme to the desired working concentration in kinase
assay buffer. The optimal concentration should be determined empirically to ensure the
reaction is in the linear range.
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Substrate/ATP Mixture: Prepare a 2X solution containing the substrate (e.g., 20 uM a-casein)
and ATP (e.g., 20 uM) in kinase assay buffer.

. Kinase Reaction:

Add 5 pL of the diluted PF-4800567 or vehicle (DMSO) to the appropriate wells of the
microplate.

Add 5 pL of the diluted CK1e enzyme to each well.

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the
enzyme.

Initiate the kinase reaction by adding 10 pL of the 2X Substrate/ATP mixture to each well.

Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to remain
within the linear range of the assay (typically <20% ATP consumption).

. Signal Detection (Using ADP-Glo™ Assay):

After the kinase reaction, add 20 pL of ADP-Glo™ Reagent to each well.

Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and
deplete the remaining ATP.

Add 40 pL of Kinase Detection Reagent to each well.

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a
luminescent signal.

Measure the luminescence using a plate reader.

Data Analysis

Calculate Percent Inhibition:

o Subtract the background luminescence (no enzyme control) from all experimental values.
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o Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 x (1 - (Luminescence_inhibitor / Luminescence_vehicle))

e Generate Dose-Response Curve:
o Plot the percent inhibition against the logarithm of the inhibitor concentration.
e Determine IC50 Value:

o Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software
(e.g., GraphPad Prism) to determine the IC50 value.

Logical Relationship of Assay Components

The following diagram illustrates the logical relationship between the key components of the in
vitro kinase assay.
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Relationship of assay components.
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Solubility and Storage of PF-4800567

e Solubility: PF-4800567 is soluble in organic solvents such as DMSO (up to 120 mg/mL),
ethanol, and dimethylformamide (DMF).[2][9] It has limited solubility in aqueous buffers.[9]
For agueous solutions, it is recommended to first dissolve the compound in DMSO and then
dilute it with the aqueous buffer.[9]

o Storage: Store the solid compound at -20°C for long-term stability (=4 years).[9] Stock
solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It
is not recommended to store aqueous solutions for more than one day.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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